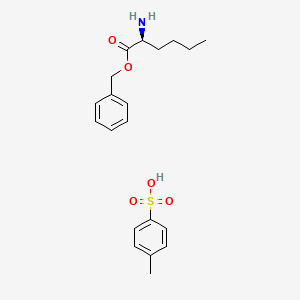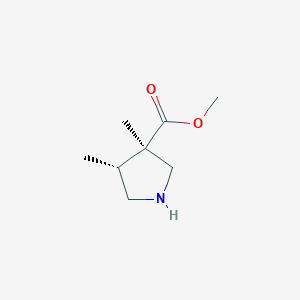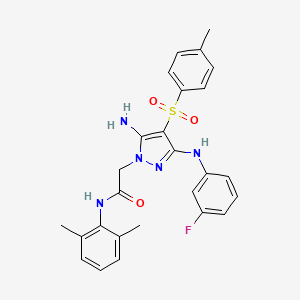
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with common chemicals, and stability .科学的研究の応用
Synthesis and Anti-inflammatory Activity
Researchers have synthesized various derivatives of compounds structurally similar to the specified chemical, focusing on their anti-inflammatory activity. For instance, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substitutions at specific positions, assessing their anti-inflammatory effects. Among these, some compounds showed significant to moderate anti-inflammatory activity, highlighting the potential therapeutic applications of such chemicals (Sunder & Maleraju, 2013).
Antipsychotic Potential
Compounds with structures bearing resemblance, particularly those incorporating pyrazole and tetrazole moieties, have been evaluated for antipsychotic effects. A study by Wise et al. (1987) explored the synthesis and pharmacological evaluation of a series, identifying compounds with antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a key target in antipsychotic drug action. This suggests the potential for compounds with similar structures to serve as novel antipsychotic agents without the dopaminergic side effects common to many current treatments (Wise et al., 1987).
Anticancer Activity
Derivatives structurally related to the specified compound have also been synthesized and evaluated for their anticancer properties. For example, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation against certain cancer cell lines highlighted the potential for selective cytotoxicity. One such compound demonstrated high selectivity and a considerable apoptosis percentage among tested cells, pointing towards the utility of these derivatives in developing targeted cancer therapies (Evren et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O/c23-18-12-7-13-19(14-18)28-20(25-26-27-28)15-24-22(29)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21H,15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPPRWOWESEPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798445.png)
![6-[(4-chlorobenzenesulfinyl)methyl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2798446.png)
![N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2798449.png)
![3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B2798450.png)
![1-[(2-chlorophenyl)methyl]-N-cyclopropyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2798451.png)
![N-(naphthalen-1-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2798453.png)
![ethyl 5-(2-chlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798454.png)
![1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2798455.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide](/img/structure/B2798459.png)

